(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol
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Overview
Description
(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is a chemical compound with the molecular formula C18H28O6 and a molecular weight of 340.41 g/mol . It is a derivative of mannose, a type of sugar, and is often used in various chemical and biochemical applications. The compound is known for its stability and unique structural properties, which make it valuable in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol typically involves the protection of the hydroxyl groups of mannose. One common method includes the reaction of mannose with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the cyclohexylidene derivative . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like periodate to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride to yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the cyclohexylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Functionalized mannose derivatives.
Scientific Research Applications
(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a protecting group for hydroxyl groups in carbohydrate chemistry.
Biology: Employed in the synthesis of glycosides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol involves its ability to protect hydroxyl groups during chemical reactions. The cyclohexylidene groups provide steric hindrance, preventing unwanted side reactions and ensuring selective transformations . This property is particularly useful in multi-step synthesis processes where specific functional groups need to be preserved.
Comparison with Similar Compounds
Similar Compounds
- 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose
- 1,2:5,6-Di-O-cyclohexylidene-3-C-methyl-alpha-D-allofuranose
Uniqueness
(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is unique due to its specific cyclohexylidene protection, which offers greater stability and selectivity compared to other protecting groups like isopropylidene. This makes it particularly valuable in complex synthetic routes where high selectivity is required .
Properties
Molecular Formula |
C18H28O6 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(3aR,5S,6S,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol |
InChI |
InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2/t12-,13+,14-,15+,16-/m1/s1 |
InChI Key |
XEYVZLZWQFLSDZ-DGADGQDISA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@@H]([C@H]4[C@H](O3)OC5(O4)CCCCC5)O |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O |
Origin of Product |
United States |
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